

# Comparative Potency of 4-methyl-1H-indazol-5-amine Derivatives in Kinase Inhibition

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## Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550

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The **4-methyl-1H-indazol-5-amine** scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. This guide provides a comparative analysis of the potency of derivatives built upon this core, drawing from published structure-activity relationship (SAR) studies on related indazole-based kinase inhibitors. The data presented herein is compiled to illustrate the impact of specific structural modifications on inhibitory activity.

## Potency Comparison of Indazole Derivatives

While a direct head-to-head comparison of a comprehensive series of **4-methyl-1H-indazol-5-amine** derivatives is not readily available in published literature, we can infer structure-activity relationships from studies on analogous indazole compounds. The following table summarizes the inhibitory concentrations (IC<sub>50</sub>) of representative indazole derivatives against various cancer cell lines. These compounds, while not all direct derivatives of **4-methyl-1H-indazol-5-amine**, provide valuable insights into the effects of substitutions on the indazole core.

Compound ID	Core Structure	Substitution	Target Cell Line	IC50 (μM)	Reference
6o	1H-indazole-3-amine	5-(substituted phenyl) + 3-(piperazine acetamide)	K562 (Chronic Myeloid Leukemia)	5.15	[1][2]
6o	1H-indazole-3-amine	5-(substituted phenyl) + 3-(piperazine acetamide)	HEK-293 (Normal Cell Line)	33.2	[1][2]
5k	1H-indazole-3-amine	5-(substituted phenyl) + 3-(mercapto acetamide)	Hep-G2 (Hepatoma)	3.32	[1]
5k	1H-indazole-3-amine	5-(substituted phenyl) + 3-(mercapto acetamide)	HEK-293 (Normal Cell Line)	12.17	[1]

Note: The data presented is for 1H-indazole-3-amine derivatives, which share the indazole core but differ in the position of the amine group. The substitutions at the C-5 position and the modifications at the C-3 amino group significantly influence potency and selectivity. For instance, compound 6o shows promising selectivity for the K562 cancer cell line over the normal HEK-293 cell line.[1][2] In contrast, while compound 5k exhibits higher potency against Hep-G2 cells, it also shows greater toxicity to normal cells.[1]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the indazole derivatives.

### Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

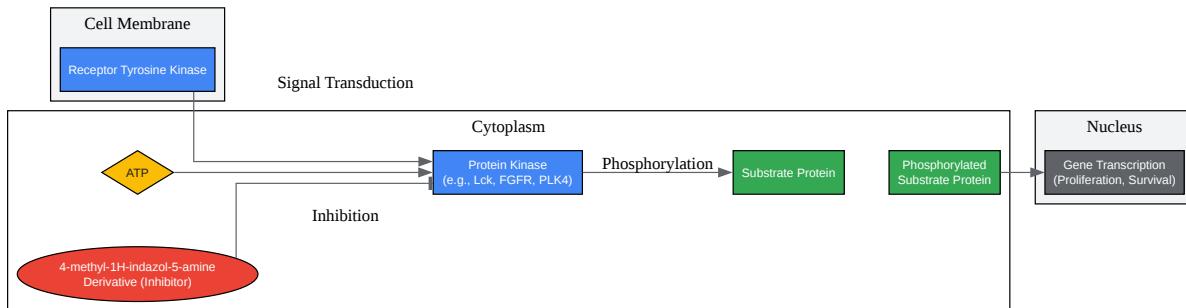
- **Cell Culture:** Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal human cell line (HEK-293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Compound Treatment:** Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.
- **MTT Addition:** After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
- **Formazan Solubilization:** The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the formazan solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
- **Data Analysis:** The cell viability is calculated as a percentage of the vehicle-treated control. The IC<sub>50</sub> value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[\[1\]](#)[\[2\]](#)

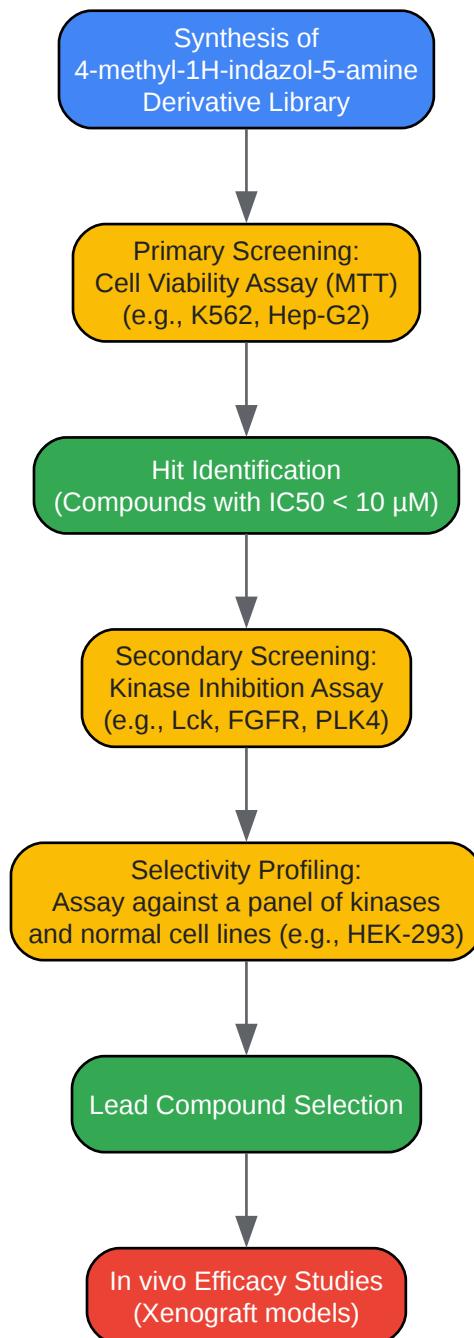
## Visualizations

### Kinase Inhibitor Mechanism of Action

The following diagram illustrates a simplified signaling pathway and the mechanism by which indazole derivatives can inhibit protein kinases. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the

phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.





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## References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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